(2-Chloropyridin-3-yl)methanol

Catalog No.
S1896944
CAS No.
42330-59-6
M.F
C6H6ClNO
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloropyridin-3-yl)methanol

CAS Number

42330-59-6

Product Name

(2-Chloropyridin-3-yl)methanol

IUPAC Name

(2-chloropyridin-3-yl)methanol

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C6H6ClNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2

InChI Key

HMPDWSBKPCOQDW-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)CO

Canonical SMILES

C1=CC(=C(N=C1)Cl)CO

The exact mass of the compound (2-Chloropyridin-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-Chloropyridin-3-yl)methanol (CAS 42330-59-6) is a highly versatile, bifunctional heterocyclic building block widely utilized in the commercial synthesis of pharmaceuticals and agrochemicals. Featuring a highly activated 2-chloro substituent and a 3-hydroxymethyl group, it serves as a critical intermediate for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions (SNAr). Its prominent role as the direct starting material in the commercial synthesis of the FDA-approved sickle cell disease drug Voxelotor (Oxbryta) underscores its value as a scalable, high-purity precursor for complex active pharmaceutical ingredients (APIs) [1].

Substituting (2-Chloropyridin-3-yl)methanol with its regioisomers (such as 3-chloro or 6-chloro analogs) fundamentally alters the electronic environment and steric accessibility of the pyridine ring; the 2-chloro position uniquely benefits from strong inductive and resonance activation by the adjacent nitrogen, enabling cross-coupling reactions under significantly milder conditions than unactivated isomers [1]. Furthermore, attempting to substitute this compound with its oxidized (aldehyde) or carboxylic acid precursors forces procurement teams to integrate additional redox steps, introducing cryogenic requirements, borane or hydride reagents, and yield-reducing workups into the manufacturing pipeline[2].

Elimination of Hazardous Reduction Steps vs. 2-Chloronicotinic Acid

When synthesizing complex APIs like Voxelotor, (2-chloropyridin-3-yl)methanol acts as a direct, high-yielding starting material for etherification and cross-coupling, cleanly yielding critical intermediates at ~88% efficiency [1]. In contrast, procuring the precursor 2-chloronicotinic acid or its esters requires a preliminary reduction step utilizing reagents like sodium borohydride at 0 °C, which adds overnight processing time and introduces inevitable workup losses[2].

Evidence DimensionSynthetic step count and process safety
Target Compound DataDirect utilization in coupling/etherification (yielding intermediates at ~88%)
Comparator Or Baseline2-Chloronicotinic acid (requires 1 additional cryogenic/0 °C hydride reduction step)
Quantified DifferenceSaves 1 full synthetic step and eliminates borane/hydride reagent handling
ConditionsStandard API intermediate synthesis and scale-up

Procuring the pre-reduced alcohol directly streamlines the manufacturing route and removes hazardous, time-consuming hydride reductions from the plant floor.

Superior Cross-Coupling Reactivity vs. 3-Chloro Isomers

The 2-chloro position on the pyridine ring is highly activated by the adjacent nitrogen atom, making it an excellent electrophile for palladium-catalyzed cross-couplings. Class-level studies demonstrate that 2-chloropyridines readily undergo Suzuki coupling to afford products in high yields (e.g., >76%), whereas 3-chloropyridines are almost completely inactive under identical mild, ligand-free conditions [1].

Evidence DimensionSuzuki-Miyaura coupling yield
Target Compound Data2-chloropyridine derivatives (>76% yield)
Comparator Or Baseline3-chloropyridine derivatives (Almost inactive / negligible yield)
Quantified Difference>76% absolute yield advantage under mild conditions
ConditionsPalladium-catalyzed ligand-free Suzuki reaction at 60 °C

The highly activated 2-chloro group permits lower catalyst loadings and milder temperatures, directly reducing expensive palladium consumption.

Scalable Aldehyde Access vs. Directed Ortho Metalation (DoM)

(2-Chloropyridin-3-yl)methanol is frequently procured as a stable precursor to 2-chloronicotinaldehyde, as oxidation of the hydroxymethyl group can be achieved cleanly at room temperature using mild oxidants like manganese dioxide (MnO2)[1]. Conversely, direct formylation of 2-chloropyridine to achieve the same 2-chloro-3-substituted pattern requires Directed Ortho Metalation (DoM) using strong bases like LDA at cryogenic temperatures (-78 °C), which is highly challenging and costly to scale [2].

Evidence DimensionReaction conditions for formylation/aldehyde generation
Target Compound DataRoom-temperature oxidation of (2-chloropyridin-3-yl)methanol (20-25 °C)
Comparator Or BaselineDirect formylation of 2-chloropyridine via DoM (-78 °C)
Quantified Difference~100 °C difference in processing temperature
ConditionsSynthesis of 2-chloronicotinaldehyde

Starting from the hydroxymethyl compound allows manufacturers to bypass expensive and operationally complex cryogenic organolithium chemistry.

Synthesis of Voxelotor (Oxbryta) and Related APIs

(2-Chloropyridin-3-yl)methanol is the exact starting material used in the commercial synthesis of the sickle cell disease drug Voxelotor. The 2-chloro group undergoes a Suzuki coupling with a pyrazole boronate, while the 3-hydroxymethyl group is converted to a chloride for a subsequent high-yielding O-alkylation step [1].

Scalable Precursor for 2-Chloronicotinaldehyde Production

For procurement teams needing 2-chloronicotinaldehyde, purchasing (2-chloropyridin-3-yl)methanol and performing a mild, room-temperature MnO2 oxidation is a more scalable and cost-effective route than relying on the cryogenic Directed Ortho Metalation (DoM) of 2-chloropyridine [2].

Development of Novel Kinase Inhibitors

The compound serves as a highly versatile bifunctional scaffold in medicinal chemistry. The activated 2-chloro position allows for rapid nucleophilic aromatic substitution (SNAr) with various amines or alkoxides, while the 3-hydroxymethyl group can be independently functionalized to probe hydrogen-bonding interactions in target binding pockets .

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H301+H311+H331 (90.48%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (92.86%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (92.86%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (92.86%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (90.48%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

42330-59-6

Wikipedia

(2-Chloro-3-pyridinyl)methanol

Dates

Last modified: 08-16-2023

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